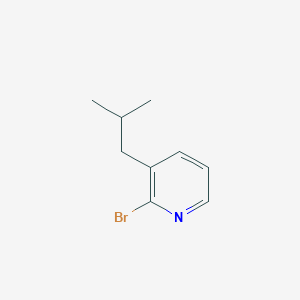

2-Bromo-3-isobutylpyridine

Description

Overview of Pyridine (B92270) Derivatives in Contemporary Organic Synthesis and Advanced Materials Research

Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, is a fundamental structural motif found in a vast array of organic compounds. beilstein-journals.orgwikipedia.org Its derivatives are integral to numerous applications, ranging from pharmaceuticals and agrochemicals to advanced materials. grandviewresearch.com The unique electronic properties of the pyridine ring, characterized by the electron-withdrawing nature of the nitrogen atom, impart distinct reactivity and functionality. wikipedia.org

In the realm of organic synthesis , pyridine derivatives serve as versatile building blocks and catalysts. mdpi.com They are key components in the synthesis of many top-selling pharmaceuticals, with a significant number of drugs approved in recent years incorporating at least one pyridine ring within their structure. ukri.org Furthermore, pyridine-based ligands are widely used in transition-metal catalysis due to their stability and ability to modulate the catalytic activity of metal centers. mdpi.com

Strategic Importance of Halogenated Pyridines as Versatile Synthetic Intermediates and Scaffolds

The introduction of halogen atoms, such as bromine, onto the pyridine ring dramatically expands its synthetic potential. Halogenated pyridines are crucial intermediates that enable a wide range of chemical transformations, making them invaluable tools for the construction of complex molecular architectures. nih.gov

General Reactivity and Synthetic Utility of Bromopyridine Scaffolds

Bromopyridines are particularly valuable due to the reactivity of the carbon-bromine bond. The bromine atom can act as a leaving group in nucleophilic substitution reactions and is readily displaced by a variety of nucleophiles. wikipedia.org More importantly, bromopyridines are excellent substrates for a multitude of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful strategy for the elaboration of the pyridine core. researchgate.net

The versatility of bromopyridines is further highlighted by their use in the synthesis of diverse heterocyclic systems. For instance, 2-bromopyridines can be transformed into polyheteroarylated 2-pyridones through ruthenium-catalyzed domino reactions. mdpi.com The ability to selectively functionalize the pyridine ring at the position of bromination offers a high degree of control in the synthetic process.

Positional Isomerism and its Influence on Pyridine Reactivity

The position of the halogen atom on the pyridine ring significantly influences its reactivity. The electron density in the pyridine ring is not evenly distributed; the nitrogen atom withdraws electron density, making the α (2- and 6-) and γ (4-) positions more electron-deficient than the β (3- and 5-) positions. wikipedia.org This electronic differentiation has profound consequences for the reactivity of positional isomers of bromopyridines.

For example, in nucleophilic aromatic substitution reactions, the 2- and 4-halopyridines are generally more reactive than the 3-halopyridines because the negative charge in the intermediate can be stabilized by the nitrogen atom. wikipedia.org Conversely, in electrophilic aromatic substitution, the pyridine ring is deactivated, and substitution, when it occurs, is generally directed to the 3-position. pearson.com Recent studies have also shown that the position of the pyridine nitrogen can influence the secondary structure and morphology of self-assembling polymer-polypeptide micelles. nih.govacs.org

This interplay between electronic effects and positional isomerism allows for regioselective functionalization of the pyridine ring, a key consideration in the design of synthetic routes.

Identification of Current Academic Research Gaps and the Rationale for Focused Investigation of 2-Bromo-3-isobutylpyridine

Despite the extensive research on pyridine chemistry, there remain significant gaps in our understanding, particularly concerning the reactivity of polysubstituted pyridines. The specific substitution pattern of this compound presents a unique case for investigation, offering the potential for new discoveries in both fundamental reactivity and synthetic methodology.

Unique Reactivity Profiles of Bromopyridines with Specific Substituent Patterns

The presence of an isobutyl group at the 3-position of a 2-bromopyridine (B144113) scaffold introduces both steric and electronic effects that can modulate its reactivity in predictable and potentially novel ways. The electron-donating nature of the alkyl group can influence the electronic properties of the pyridine ring, while its steric bulk can direct the approach of reagents, leading to enhanced regioselectivity in certain reactions.

For instance, in cross-coupling reactions, the isobutyl group may influence the oxidative addition step at the C-Br bond or affect the subsequent reductive elimination. Understanding these effects is crucial for developing efficient and selective synthetic methods. The study of such specifically substituted bromopyridines can provide valuable insights into the subtle interplay of steric and electronic factors that govern the reactivity of substituted aromatic systems.

Potential for Novel Methodological Developments in Pyridine Functionalization

The investigation of this compound can serve as a platform for the development of new synthetic methodologies. ukri.org The unique reactivity profile of this compound may allow for transformations that are not readily achievable with other pyridine derivatives. For example, the development of new catalytic systems that can selectively functionalize the C-H bonds of the isobutyl group or the pyridine ring in the presence of the bromo substituent would be a significant advancement.

Broader Implications for Heterocyclic Synthesis and Chemical Innovation

The strategic placement of a halogen atom and an alkyl group on a pyridine ring, as exemplified by this compound, provides a versatile and powerful platform for significant advancements in heterocyclic synthesis and broader chemical innovation. Halogenated pyridines are not merely simple intermediates; they are crucial building blocks that enable the construction of complex molecular architectures, many of which are central to medicinal chemistry, agrochemicals, and materials science. nih.govnih.gov The carbon-halogen bond, particularly the carbon-bromine bond, serves as a key functional handle for a vast array of synthetic transformations, most notably transition-metal-catalyzed cross-coupling reactions. acs.org This reactivity allows for the selective formation of new carbon-carbon and carbon-heteroatom bonds under controlled conditions.

The utility of compounds like this compound in chemical innovation stems from several key features:

Versatility in Cross-Coupling and Substitution Reactions: The bromine atom at the 2-position of the pyridine ring is highly susceptible to displacement through various metal-catalyzed reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of diverse substituents, including aryl, vinyl, alkynyl, and amino groups, thereby enabling the rapid generation of molecular diversity from a single starting material. acs.org Furthermore, the electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution (SNAr) reactions, providing an alternative pathway for functionalization. nih.govacs.org

Platform for Fused Heterocycle Synthesis: Halogenated pyridines are instrumental in the synthesis of fused heterocyclic systems. google.com The bromo substituent can participate in intramolecular cyclization reactions or intermolecular cycloadditions to build bicyclic and polycyclic frameworks. nih.gov For instance, substituted nitropyridines can be functionalized and subsequently cyclized to form azaindoles, a privileged scaffold in medicinal chemistry. acs.org Similarly, the reaction of bromo-substituted pyridone derivatives with arynes can yield complex three-dimensional fused heterocycles. nih.gov

Access to sp³-Rich Scaffolds: The isobutyl group at the 3-position introduces sp³-hybridized, three-dimensional character into an otherwise flat aromatic system. This is a highly desirable feature in modern drug discovery, as increased sp³ character is often correlated with improved physicochemical properties and clinical success rates. nottingham.ac.uk Moreover, the pyridine core itself can be reduced to a piperidine (B6355638) ring, further expanding the accessible chemical space to include valuable sp³-rich building blocks. researchgate.net

The table below illustrates the principal reaction types that underscore the synthetic utility of halogenated pyridines.

Table 1: Key Synthetic Transformations of Halogenated Pyridines

| Reaction Type | Reagents/Catalyst | Product Type | Implication |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Biaryl derivative | C-C bond formation, linking aromatic systems |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Aryl-alkyne | C-C bond formation, introducing linear fragments |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Aryl-amine | C-N bond formation, key for many pharmaceuticals |

| Nucleophilic Aromatic Substitution (SNAr) | Nucleophile (e.g., R-OH, R-SH, R-NH₂) | Substituted pyridine | Metal-free functionalization |

| Cycloaddition Reactions | Dienophile (e.g., aryne) | Fused heterocycle | Construction of complex polycyclic systems nih.gov |

Foundation for Bioisosteric Replacement and Analogue Synthesis: The pyridine ring is a common motif in a vast number of bioactive compounds and often serves as a bioisostere for a benzene (B151609) ring, offering advantages such as improved solubility and hydrogen bonding capabilities. nih.govresearchgate.net The ability to selectively functionalize a specific isomer like this compound allows chemists to systematically synthesize libraries of analogues for structure-activity relationship (SAR) studies. This process is fundamental to optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates. researchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12BrN |

|---|---|

Molecular Weight |

214.10 g/mol |

IUPAC Name |

2-bromo-3-(2-methylpropyl)pyridine |

InChI |

InChI=1S/C9H12BrN/c1-7(2)6-8-4-3-5-11-9(8)10/h3-5,7H,6H2,1-2H3 |

InChI Key |

ZETOJPXLPRWJLA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=C(N=CC=C1)Br |

Origin of Product |

United States |

Strategic Derivatization and Advanced Functionalization of the 2 Bromo 3 Isobutylpyridine Scaffold

Synthesis of Diverse Pyridine (B92270) Derivatives via Sequential and Parallel Functionalization

The functionalization of the 2-bromo-3-isobutylpyridine scaffold can be achieved through both sequential and parallel synthetic strategies. These approaches leverage the reactivity of the C2-bromo group for cross-coupling reactions, while the pyridine ring itself and the isobutyl group offer further sites for modification, leading to a broad spectrum of derivatives.

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. mdpi.comnih.gov The incorporation of the this compound scaffold into MCRs can rapidly generate libraries of structurally diverse compounds. For instance, isocyanide-based MCRs, such as the Ugi or Passerini reactions, can be adapted for this purpose. nih.govorganic-chemistry.org

While direct use of this compound in an Ugi reaction is not typical, a derivative, 2-isocyano-3-isobutylpyridine, could serve as a key component. This isocyanide, synthesized from the corresponding amine, can react with an aldehyde, a carboxylic acid, and an amine to produce a complex α-acylamino carboxamide derivative, all while retaining the core 3-isobutylpyridine (B84229) structure. The bromo-analogue, 2-bromo-6-isocyanopyridine, has been demonstrated as a versatile reagent in Ugi four-component reactions (Ugi-4CR), yielding products in moderate to excellent yields under mild conditions. organic-chemistry.org This highlights the potential for similar reactivity with an isobutyl-substituted variant.

Table 1: Hypothetical Ugi Four-Component Reaction with a 2-Isocyano-3-isobutylpyridine Derivative

| Component 1 (Isocyanide) | Component 2 (Aldehyde) | Component 3 (Amine) | Component 4 (Carboxylic Acid) | Expected Product Structure |

| 2-Isocyano-3-isobutylpyridine | Benzaldehyde | Benzylamine | Acetic Acid | α-Acetamido-N-benzyl-2-(3-isobutylpyridin-2-ylamino)-2-phenylacetamide |

| 2-Isocyano-3-isobutylpyridine | Isobutyraldehyde | Cyclohexylamine | Propionic Acid | α-(Propionamido)-N-cyclohexyl-2-(3-isobutylpyridin-2-ylamino)-3-methylbutanamide |

| 2-Isocyano-3-isobutylpyridine | Formaldehyde | Aniline | Benzoic Acid | α-(Benzamido)-N-phenyl-2-(3-isobutylpyridin-2-ylamino)acetamide |

This table is illustrative and based on the principles of the Ugi multicomponent reaction.

Combinatorial chemistry provides a systematic method for preparing large numbers of compounds in a single process, creating what is known as a chemical library. wikipedia.orgnih.gov These libraries are invaluable in drug discovery for screening against biological targets. nih.govnih.gov The this compound scaffold is well-suited for library synthesis due to the reactivity of the bromine atom, which serves as a handle for diversification.

Using techniques like parallel synthesis, a core structure derived from this compound can be reacted with a variety of building blocks. uomustansiriyah.edu.iq For example, subjecting the scaffold to different Suzuki or Stille coupling partners (e.g., a diverse set of boronic acids or organostannanes) at the C2 position would generate a library of 2-aryl- or 2-heteroaryl-3-isobutylpyridines. Further functionalization on the pyridine ring or the isobutyl group could add another layer of diversity. Flow chemistry is an increasingly important technology for the rapid and efficient assembly of such compound libraries. nih.gov

Table 2: Example of a Parallel Synthesis Library from this compound via Suzuki Coupling

| Core Scaffold | Reagent (Boronic Acid) | Catalyst/Conditions | Library Member Structure |

| This compound | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Phenyl-3-isobutylpyridine |

| This compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-(4-Methoxyphenyl)-3-isobutylpyridine |

| This compound | Thiophene-2-boronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-(Thiophen-2-yl)-3-isobutylpyridine |

| This compound | Pyrimidine-5-boronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-(Pyrimidin-5-yl)-3-isobutylpyridine |

Annulation Reactions and Construction of Fused Heterocyclic Systems

Annulation reactions, which involve the formation of a new ring onto an existing scaffold, can be used to construct fused heterocyclic systems from this compound. These reactions significantly increase molecular complexity and are crucial for synthesizing compounds with novel pharmacological properties.

Azaindoles, or pyrrolopyridines, are important heterocyclic motifs found in many biologically active compounds. rsc.orgrsc.org Several synthetic strategies can be employed to construct azaindole systems fused to the this compound core. One common method involves a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling with a terminal alkyne, followed by an intramolecular cyclization. nih.gov

For instance, coupling this compound with an appropriately substituted alkyne, followed by a base- or metal-mediated cyclization, would yield a substituted 4-azaindole (B1209526) (pyrrolo[3,2-b]pyridine) derivative bearing an isobutyl group. An alternative two-step route involves a Suzuki-Miyaura coupling with (2-ethoxyvinyl)borolane, followed by an acid-catalyzed cyclization. nih.govorganic-chemistry.org

Table 3: Synthetic Strategies for Azaindole Formation from Halopyridines

| Reaction Name | Key Steps | Reagents/Catalyst | Resulting Fused System |

| Sonogashira/Cyclization | 1. Pd-catalyzed alkynylation2. Base-mediated indolization nih.gov | 1. Terminal alkyne, Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), CuI2. Base (e.g., t-BuOK) | 7-Azaindole (from 2-amino-3-halopyridine) |

| Suzuki/Cyclization | 1. Suzuki-Miyaura coupling2. Acid-catalyzed cyclization nih.govorganic-chemistry.org | 1. (2-Ethoxyvinyl)borolane, Pd catalyst (e.g., SPhos/Pd(OAc)₂)2. Acetic acid | Aza- or Diazaindole |

| Larock Indole Synthesis | Pd-catalyzed annulation of an internal alkyne and an amine | Internal alkyne, Pd(OAc)₂, n-Bu₄NCl | 5-Azaindole Analogue |

This table outlines general strategies applicable to the synthesis of pyrido-fused systems.

Intramolecular cyclization offers a direct route to fused ring systems. doaj.org For a derivative of this compound, a suitably placed nucleophile on a side chain can displace the bromide via an intramolecular nucleophilic aromatic substitution (SNAᵣ) or a metal-catalyzed process to form a new ring. Free-radical cyclization is another powerful technique for forming new rings, often initiated by systems like AIBN and (TMS)₃SiH. doaj.orgnih.gov This method has been successfully used to synthesize a variety of new pyrido-fused isoquinoline (B145761) skeletons. nih.gov

Ring-closing metathesis (RCM) is a versatile method for forming unsaturated rings, typically using ruthenium-based catalysts like the Grubbs catalysts. organic-chemistry.orgwikipedia.org To apply RCM to the this compound scaffold, the molecule would first need to be elaborated with two terminal alkene functionalities. For example, the bromine could be replaced with an allyl group via Stille coupling, and an additional allyl group could be introduced at another position on the pyridine ring or the isobutyl side chain. The subsequent RCM reaction would then form a new ring fused to the pyridine core or incorporating the C3 side chain. wikipedia.org

Introduction of Chirality and Asymmetric Synthesis Strategies

The introduction of chirality is a critical step in the synthesis of many pharmaceuticals, as different enantiomers of a molecule often have vastly different biological activities. Asymmetric synthesis aims to produce a single enantiomer of a chiral compound. nih.gov

For the this compound scaffold, chirality can be introduced in several ways:

Asymmetric reactions on the isobutyl side chain: A prochiral center on the isobutyl group could be targeted. For example, oxidation to a ketone followed by asymmetric reduction would create a chiral alcohol.

Use of a chiral auxiliary: An achiral derivative of this compound can be attached to a chiral auxiliary. du.ac.in This auxiliary then directs the stereochemical outcome of a subsequent reaction, after which it is removed to yield the enantiomerically enriched product.

Asymmetric catalysis: A chiral catalyst can be used to control the stereochemistry of a reaction. For example, an asymmetric cross-coupling reaction to replace the bromine atom could generate a product with axial chirality if a bulky aryl group is introduced, creating hindered rotation. Similarly, asymmetric hydrogenation of a double bond introduced onto the scaffold would yield a chiral center.

A chiral carbon atom, also known as a stereocenter, is an sp³ hybridized carbon atom bonded to four different groups. rutgers.edu Molecules with a single stereocenter exist as a pair of non-superimposable mirror images called enantiomers. youtube.com The goal of asymmetric synthesis is to selectively form one of these enantiomers, measured by the enantiomeric excess (e.e.). du.ac.in

Enantioselective Functionalization of the Isobutyl Group

While direct enantioselective functionalization of the isobutyl group on the this compound scaffold is not extensively documented in publicly available research, the principles of C-H activation and functionalization of alkyl groups on pyridine rings are well-established and offer a clear pathway for such transformations. The isobutyl group, with its primary and tertiary C-H bonds, presents a rich substrate for asymmetric catalysis.

Recent advancements in catalysis have enabled the enantioselective functionalization of alkyl groups at various positions on the pyridine ring. For instance, iridium-catalyzed C3-allenylation of pyridines has been developed, showcasing a method for introducing a chiral allenylic group at the C3 position with high enantioselectivity. chemrxiv.orgdigitellinc.com This strategy involves a dearomatization/electrophilic substitution/rearomatization sequence. Although this example focuses on direct C3 functionalization of the pyridine ring, similar principles of activating and functionalizing a C-H bond on an alkyl substituent are conceivable.

Another relevant approach is the direct enantioselective α-alkylation of 2-alkylpyridines using chiral lithium amides as noncovalent stereodirecting auxiliaries. nih.gov This method has been shown to be effective for a range of 2-alkylpyridines and various electrophiles. The success of this strategy relies on the formation of well-defined chiral aggregates in solution. Adapting such a method to the isobutyl group at the 3-position of 2-bromopyridine (B144113) would require careful optimization of the chiral ligand and reaction conditions to achieve high stereocontrol at the benzylic-like position of the isobutyl group.

Table 1: Examples of Enantioselective Functionalization of Alkylpyridines

| Catalyst/Reagent | Substrate | Electrophile | Product | Enantiomeric Ratio (er) | Yield (%) |

| Ir(I)/(P,olefin) complex | Pyridine | Racemic allenylic alcohol | C3-allenylic pyridine | up to >99.9:0.1 | up to 87 |

| Chiral lithium amide | 2-methylpyridine | Benzyl bromide | 2-(2-phenylethyl)pyridine | 93:7 | 85 |

| Chiral lithium amide | 2-ethylpyridine | Benzyl bromide | 2-(1-phenylpropyl)pyridine | 85:15 | 76 |

This data is based on functionalization of related alkylpyridine systems and is presented to illustrate the potential for enantioselective functionalization of the isobutyl group in this compound.

Diastereoselective Reactions Guided by the Pyridine Scaffold

The inherent asymmetry of a pre-functionalized chiral this compound scaffold can be exploited to direct subsequent diastereoselective reactions. Once a stereocenter is established, for instance, through the enantioselective functionalization of the isobutyl group as discussed above, the existing chirality can influence the stereochemical outcome of reactions at other positions on the molecule.

The pyridine nitrogen and the bromine atom at the 2-position can act as directing groups, coordinating to catalysts or reagents and thereby influencing the facial selectivity of an approaching reactant. For example, in a reduction of a ketone functionality introduced elsewhere on a chiral derivative of this compound, the pyridine nitrogen could coordinate to the reducing agent, and the steric bulk of the chiral isobutyl group would then favor the approach of the hydride from the less hindered face, leading to a diastereomerically enriched product.

Covalent and Non-Covalent Modifications for Supramolecular Assembly

The this compound scaffold is a valuable building block for the construction of larger, ordered structures through both covalent and non-covalent interactions. The pyridine nitrogen provides a key site for coordination and hydrogen bonding, while the bromo-substituent can participate in halogen bonding.

Hydrogen Bonding Networks and Coordination Chemistry with Metal Centers

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons in an sp² hybrid orbital, making it a proficient hydrogen bond acceptor. semanticscholar.org In the presence of suitable hydrogen bond donors, such as alcohols, carboxylic acids, or amides, this moiety can participate in the formation of well-defined one-, two-, or three-dimensional hydrogen-bonded networks. arxiv.org The strength and directionality of these hydrogen bonds can be tuned by the electronic nature of other substituents on the pyridine ring. The presence of the electron-withdrawing bromine atom at the 2-position is expected to slightly decrease the basicity of the pyridine nitrogen, thereby modulating the strength of the resulting hydrogen bonds.

The this compound ligand can act as a monodentate ligand, coordinating to a single metal center. By strategically designing multitopic ligands incorporating this pyridine moiety, it is possible to construct sophisticated supramolecular architectures. The isobutyl group can provide steric influence on the packing of these assemblies in the solid state.

Table 2: Potential Supramolecular Interactions Involving this compound

| Interaction Type | Participating Groups | Resulting Structure |

| Hydrogen Bonding | Pyridine Nitrogen (acceptor) with H-bond donor (e.g., -OH, -NH) | 1D chains, 2D sheets, 3D networks |

| Coordination Bonding | Pyridine Nitrogen (ligand) with Metal Center (e.g., Pd, Pt, Cu) | Discrete metallacycles, Coordination polymers, MOFs |

| Halogen Bonding | Bromine atom (acceptor) with Lewis base | Directed self-assembly |

Computational and Theoretical Investigations of 2 Bromo 3 Isobutylpyridine and Its Reaction Pathways

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic makeup of molecules. These methods allow for the prediction of molecular structure, stability, and reactivity from first principles.

Density Functional Theory (DFT) Studies of Ground State Geometries and Charge Distributions

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov It provides a balance between accuracy and computational cost, making it a popular choice for studying medium to large-sized molecules. nih.gov DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the ground state geometry. This process involves optimizing bond lengths, bond angles, and dihedral angles to find the lowest energy conformation.

For 2-Bromo-3-isobutylpyridine, a DFT calculation would yield precise geometric parameters. The table below presents an illustrative example of such data, typical for pyridine (B92270) derivatives, calculated at a common level of theory (B3LYP/6-311G).

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C-Br | 1.895 |

| C-N (pyridine ring) | 1.340 | |

| C-C (isobutyl) | 1.540 | |

| Bond Angle (°) | C-C-Br | 121.5 |

| C-N-C | 117.0 | |

| C-C-C (isobutyl) | 109.5 |

Note: Data are representative and not from a specific published study on this exact molecule.

Another critical output of DFT studies is the distribution of electronic charge across the molecule. Mulliken population analysis is a method to estimate the partial atomic charges on each atom. libretexts.orgwikipedia.org This information is vital for understanding a molecule's dipole moment, polarizability, and sites susceptible to electrophilic or nucleophilic attack. niscpr.res.inresearchgate.net In this compound, the electronegative nitrogen and bromine atoms are expected to carry partial negative charges, while the carbon and hydrogen atoms would be comparatively electron-deficient. researchgate.netresearchgate.net

| Atom | Calculated Charge (e) |

|---|---|

| N1 (pyridine) | -0.58 |

| C2 (pyridine, attached to Br) | +0.25 |

| Br | -0.15 |

| C3 (pyridine, attached to isobutyl) | -0.12 |

Note: Data are representative and not from a specific published study on this exact molecule.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilic or basic character. researchgate.net Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, indicating the molecule's electrophilic or acidic character. acs.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for predicting a molecule's chemical reactivity and kinetic stability. irjweb.com A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.commdpi.com Conversely, a large energy gap implies higher stability and lower reactivity. irjweb.com Computational studies on substituted pyridines show that the nature and position of substituents can significantly influence the energies of these frontier orbitals and thus tune the molecule's reactivity. rsc.org

For this compound, the electron-withdrawing bromine atom and the electron-donating isobutyl group would have competing effects on the electronic structure of the pyridine ring, influencing the HOMO and LUMO energy levels.

| Property | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.880 |

| LUMO Energy | -1.475 |

| HOMO-LUMO Gap (ΔE) | 5.405 |

Note: Data are representative and based on values for similar brominated pyridines. mdpi.com

Electrostatic Potential Surfaces and Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. uni-muenchen.demdpi.com It projects the electrostatic potential onto the molecule's electron density surface. wolfram.com The surface is color-coded to indicate different potential values: red typically represents regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.netresearchgate.net Green or yellow areas represent neutral or weakly interacting regions.

For this compound, an MEP map would likely show a region of strong negative potential (red) around the nitrogen atom due to its lone pair of electrons, making it a primary site for protonation and interaction with electrophiles. researchgate.net The area around the bromine atom may also exhibit negative potential. Conversely, the hydrogen atoms of the pyridine ring and the isobutyl group would show positive potential (blue), indicating them as sites for potential nucleophilic interaction. researchgate.net

Mechanistic Modeling of Key Organic Transformations

Beyond static molecular properties, computational chemistry allows for the dynamic modeling of chemical reactions. This involves mapping the entire reaction pathway, identifying intermediate structures, and calculating the energy barriers that govern the reaction rate.

Transition State Localization and Reaction Pathway Mapping

A chemical reaction can be visualized as a path on a potential energy surface (PES) that connects reactants to products. The highest point on this path is the transition state (TS), which represents the energy barrier that must be overcome for the reaction to proceed. researchgate.netscm.com Locating the precise geometry and energy of the transition state is crucial for understanding the reaction mechanism. libretexts.org

Computational methods, such as synchronous transit-guided quasi-Newton (STQN) or Berny optimization algorithms, are used to find these first-order saddle points on the PES. researchgate.netucsb.edu Once the structures of the reactants, products, and the transition state are known, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. researchgate.net This traces the minimum energy path from the transition state down to the reactants and products, confirming that the located TS correctly connects the intended species. researchgate.net

For this compound, a common reaction is nucleophilic aromatic substitution (SNAr), where a nucleophile replaces the bromine atom. sci-hub.se Computational modeling of this reaction would involve locating the transition state for the addition of a nucleophile to the pyridine ring, a process which is often the rate-determining step. sci-hub.se

Energy Profile Calculations and Kinetic Parameters of Transformations

By calculating the energies of the reactants, transition states, intermediates, and products, a reaction energy profile can be constructed. researchgate.netresearchgate.net This profile provides quantitative insights into the kinetics and thermodynamics of the reaction.

The activation energy (Ea) is the energy difference between the reactants and the transition state. researchgate.net A lower activation energy corresponds to a faster reaction rate, as a larger fraction of molecules will have sufficient energy to overcome the barrier. Computational studies can accurately predict these barriers, allowing for the comparison of different potential reaction pathways. acs.orgacs.org

Thermodynamic parameters, such as the change in enthalpy (ΔH) and Gibbs free energy (ΔG) of the reaction, can also be calculated. These values indicate whether a reaction is exothermic/endothermic and spontaneous/non-spontaneous, respectively.

| Parameter | Calculated Value (kcal/mol) |

|---|---|

| Activation Energy (Ea) | +22.6 |

| Enthalpy of Reaction (ΔH) | -15.8 |

| Gibbs Free Energy of Reaction (ΔG) | -14.2 |

Note: Data are representative of a generic transformation and are not from a specific published study on this exact molecule. acs.org

These calculations are invaluable for rationalizing experimental observations and for designing new chemical reactions and catalysts with improved efficiency and selectivity.

Solvation Models and Environmental Effects on Reaction Energetics

In computational chemistry, accurately modeling the surrounding environment is crucial for predicting the energetics of chemical reactions in solution. For a molecule like this compound, the choice of a solvation model can significantly influence the calculated energy barriers and reaction thermodynamics. Solvation models are broadly categorized into explicit and implicit models.

Explicit models involve including a number of individual solvent molecules in the quantum mechanical calculation. While this method can capture specific solute-solvent interactions like hydrogen bonding, it is computationally very expensive and requires extensive sampling of solvent configurations.

More commonly, implicit or continuum solvation models are employed. q-chem.comacs.orgwikibooks.org These models treat the solvent as a continuous medium with a characteristic dielectric constant (ε), and the solute is placed within a cavity in this medium. acs.orgwikibooks.org The solute's electron density polarizes the dielectric continuum, which in turn creates a "reaction field" that electrostatically interacts with the solute, requiring a self-consistent field (SCF) calculation to solve for the wavefunction and energy. q-chem.com

Several popular implicit solvation models are available, each with its own methodology for defining the solute cavity and calculating the electrostatic interaction:

Polarizable Continuum Model (PCM): This is a widely used model where the cavity is constructed from a union of interlocking atom-centered spheres. researchgate.net PCM is effective for many systems, but it can sometimes be less accurate for substituted pyridines, potentially due to challenges in parameterizing the non-electrostatic terms, such as cavitation energy. researchgate.net

Conductor-like Screening Model (COSMO): This model simplifies the electrostatic problem by assuming the dielectric medium is a conductor with an infinite dielectric constant. This initial assumption is then corrected to represent a finite dielectric constant, making it an efficient and robust method.

Solvation Model based on Density (SMD): This model, developed by Truhlar and coworkers, is a universal solvation model where the cavity and electrostatic terms are augmented with empirical parameters derived from a large set of experimental solvation free energies.

The choice of solvent significantly affects reaction energetics. For reactions involving this compound, a polar solvent would be expected to stabilize charged intermediates or transition states more than nonpolar reactants, thereby lowering the activation energy. Conversely, a nonpolar solvent would have a lesser effect. The table below illustrates the dielectric constants of common solvents used in theoretical studies, which directly impacts the magnitude of the solvation effect in continuum models.

| Solvent | Dielectric Constant (ε) at 25°C |

| Water | 78.39 |

| Dimethyl Sulfoxide (DMSO) | 46.68 |

| Acetonitrile | 36.64 |

| Methanol | 32.63 |

| Dichloromethane | 8.93 |

| Tetrahydrofuran (THF) | 7.58 |

| Toluene | 2.38 |

| Hexane | 1.88 |

This table presents representative dielectric constants. The values are used in continuum solvation models to simulate the solvent environment.

For pyridine derivatives, it has been noted that some models like PCM might struggle to accurately reproduce experimental solvation energies, whereas models like SM8 (an earlier version of SMD) can yield results closer to experimental values. researchgate.net Therefore, careful selection and validation of the solvation model are paramount for achieving predictive accuracy in studies of reaction pathways involving this compound.

Conformational Analysis and Stereoelectronic Effects

The three-dimensional structure and electronic interactions within this compound are critical determinants of its reactivity and physical properties. Conformational analysis and the study of stereoelectronic effects provide insight into these relationships.

The isobutyl group attached to the pyridine core is not static; it can rotate around the C3-C(isobutyl) single bond. This rotation is not free, as it is hindered by steric and electronic interactions, leading to distinct energy minima (stable conformers) and maxima (transition states). A potential energy surface (PES) scan, performed computationally by systematically varying the dihedral angle (e.g., N-C3-Cα-Cβ of the isobutyl group), can map out these energy changes.

The primary factors influencing the conformational preference are:

Steric Hindrance: The bulky bromine atom at the C2 position and the pyridine nitrogen at the N1 position create significant steric clashes with the methyl groups of the isobutyl substituent. The most stable conformers will be those that minimize these repulsive interactions.

Hyperconjugation: A type of stereoelectronic effect where filled σ-orbitals (like C-H or C-C bonds of the isobutyl group) donate electron density into adjacent empty π*-orbitals of the pyridine ring. The efficiency of this overlap is highly dependent on the dihedral angle.

Computational studies on similar alkyl-substituted aromatic systems suggest that conformers placing the bulk of the alkyl group away from adjacent substituents are favored. For this compound, the most stable conformer would likely position the methine proton of the isobutyl group in the plane of the pyridine ring, pointing away from the bromine atom to minimize steric repulsion. The rotational barrier is the energy difference between the most stable conformer and the highest-energy eclipsed conformation.

| Dihedral Angle (N-C3-Cα-H) | Relative Energy (kJ/mol) | Conformation Description |

| ~60° | 0.0 | Staggered (Most Stable) |

| 120° | ~8-12 | Eclipsed (Transition State) |

| ~180° | ~2-4 | Staggered (Local Minimum) |

| 240° | ~15-20 | Eclipsed (Highest Energy Transition State) |

This is a representative data table illustrating the expected energetic profile for the rotation of the isobutyl group. The exact values would be obtained from specific quantum chemical calculations.

The properties of this compound are governed by a complex interplay of electronic and steric effects between the pyridine ring and its substituents.

Inductive Effects: The nitrogen atom in the pyridine ring is highly electronegative, withdrawing electron density from the ring carbons (a -I effect). The bromine atom also exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. In contrast, the isobutyl group is electron-donating through induction (+I). These competing inductive effects modulate the electron density distribution around the ring.

Resonance Effects: The bromine atom possesses lone pairs of electrons that can be donated into the pyridine π-system (+R effect), partially offsetting its inductive withdrawal. This effect is generally weaker for halogens than their inductive effect. The pyridine nitrogen can accept π-electron density.

Stereoelectronic Effects: These are effects that arise from the spatial orientation of orbitals. wikipedia.org A key stereoelectronic interaction in this molecule is hyperconjugation, as mentioned above. Another potential interaction involves the lone pair electrons on the pyridine nitrogen (n_N) or the bromine atom (n_Br) interacting with the antibonding orbitals (σ*) of the isobutyl group's C-C or C-H bonds. The stability of a given conformation can be influenced by these donor-acceptor orbital interactions, which are maximized when the orbitals are properly aligned (e.g., anti-periplanar). wikipedia.org The presence of electron-donating or electron-withdrawing groups can significantly alter the energy of frontier molecular orbitals (HOMO-LUMO), which in turn affects the molecule's reactivity and spectroscopic properties. nih.gov

Spectroscopic Property Prediction and Validation in Theoretical Studies

Computational chemistry provides powerful tools for predicting various types of spectra, which can be used to validate experimentally determined structures or to understand the electronic and vibrational properties of a molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method, typically coupled with Density Functional Theory (DFT). uncw.edu These calculations provide isotropic shielding values for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory. The process involves geometry optimization of the molecule, followed by the NMR calculation, often including a solvation model to better mimic experimental conditions. github.io

A Boltzmann-weighted average of the chemical shifts from all significantly populated conformers is often computed to yield a final predicted spectrum that accounts for conformational flexibility. uncw.edu

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H4 | ~7.5 - 7.8 | C2 (bearing Br) ~140 - 145 |

| H5 | ~7.1 - 7.4 | C3 (bearing isobutyl) ~142 - 147 |

| H6 | ~8.2 - 8.5 | C4 ~135 - 140 |

| Isobutyl-CH | ~2.8 - 3.1 | C5 ~122 - 126 |

| Isobutyl-CH₂ | ~1.9 - 2.2 | C6 ~148 - 152 |

| Isobutyl-CH₃ | ~0.9 - 1.1 | Isobutyl-Cα ~38 - 42 |

| Isobutyl-Cβ ~28 - 32 | ||

| Isobutyl-Cγ (CH₃) ~21 - 24 |

This table contains representative predicted NMR chemical shifts for this compound based on DFT calculations of similar substituted pyridines. The exact values depend on the level of theory, basis set, and solvent model used.

Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated by first optimizing the molecular geometry and then computing the second derivatives of the energy with respect to atomic positions (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes. The intensities of the absorption bands are calculated from the changes in the molecular dipole moment during each vibration.

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. nih.gov

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode Description |

| ~3100 - 3000 | Aromatic C-H stretch |

| ~2980 - 2850 | Alkyl C-H stretch (asymmetric & symmetric) |

| ~1580 - 1560 | Pyridine ring C=C/C=N stretch |

| ~1470 - 1430 | Pyridine ring stretch / CH₂ scissoring |

| ~1150 - 1050 | C-N stretch, C-H in-plane bend |

| ~1050 - 1000 | C-Br stretch |

| ~780 - 740 | C-H out-of-plane bend |

This table shows typical predicted IR frequencies for the key functional groups in this compound. These values are illustrative of results from DFT calculations.

UV-Vis Absorption: The UV-Vis absorption spectrum is governed by electronic transitions from occupied molecular orbitals (like the ground state) to unoccupied molecular orbitals (excited states). Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting these transitions. chemrxiv.org The calculation yields the excitation energies (which correspond to absorption wavelengths) and the oscillator strengths (which relate to the intensity of the absorption).

For a substituted pyridine like this compound, the key electronic transitions are expected to be:

π → π transitions:* These involve the promotion of an electron from a bonding π-orbital of the pyridine ring to an antibonding π*-orbital. These are typically high-intensity absorptions.

n → π transitions:* These involve the promotion of a non-bonding electron from the lone pair on the nitrogen atom to an antibonding π-orbital of the ring. These transitions are generally lower in energy (longer wavelength) and significantly weaker in intensity than π → π transitions.

| Transition Type | Predicted Wavelength (λ_max, nm) | Oscillator Strength (f) |

| n → π | ~270 - 290 | Low (~0.001 - 0.01) |

| π → π | ~250 - 270 | High (~0.1 - 0.5) |

| π → π* | ~200 - 220 | Moderate-High (~0.05 - 0.2) |

This table provides representative theoretical predictions for the primary UV-Vis absorptions of this compound based on TD-DFT calculations for similar compounds.

Fluorescence Properties: Fluorescence is the emission of light as a molecule relaxes from an excited electronic state (typically the lowest singlet excited state, S₁) back to the ground state (S₀). The prediction of fluorescence involves optimizing the geometry of the S₁ state and then calculating the energy difference for emission back to the ground state geometry.

The emission wavelength is typically longer (red-shifted) than the absorption wavelength, a phenomenon known as the Stokes shift. The likelihood of fluorescence is related to the nature of the lowest excited state. For many pyridine derivatives, the lowest excited state is an n → π* state. Molecules in n → π* excited states often have low fluorescence quantum yields because non-radiative decay pathways (like intersystem crossing to a triplet state) are more efficient. However, solvent polarity and specific substituents can alter the ordering and nature of the excited states, potentially enhancing fluorescence. researchgate.net A computational study would be necessary to determine the optimized S₁ geometry and the probable emission energy for this compound.

Q & A

Q. What are the common synthetic routes for preparing 2-Bromo-3-isobutylpyridine, and how can reaction conditions be optimized?

The synthesis of this compound typically involves halogenation or cross-coupling strategies. A plausible route is the nucleophilic substitution of a pyridine precursor with an isobutyl group, followed by bromination at the 2-position. For example, nickel-catalyzed coupling reactions (as demonstrated in bromopyridine derivatives) can introduce alkyl groups like isobutyl . Optimization may include:

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., bromine’s deshielding effect on adjacent protons) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₉H₁₂BrN: 214.02 Da).

- HPLC Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved for complex derivatization?

Regioselectivity challenges arise due to competing reactivity at bromine and the isobutyl group. Strategies include:

- Directed ortho-Metalation : Use of strong bases (e.g., LDA) to deprotonate specific positions, followed by electrophilic quenching .

- Protecting Groups : Temporarily block the isobutyl group to direct bromine participation in Suzuki-Miyaura couplings .

- Microwave-Assisted Synthesis : Accelerates reaction kinetics, favoring desired pathways .

Q. How should researchers resolve contradictions in reactivity data for this compound across studies?

Contradictions may stem from varying reaction conditions or impurities. Methodological approaches include:

- Replication Studies : Reproduce reported protocols with strict control of moisture/oxygen levels (critical for metal-catalyzed reactions) .

- Kinetic Analysis : Compare rate constants under different temperatures/pH to identify dominant pathways .

- Side-Product Identification : Use LC-MS or GC-MS to detect intermediates (e.g., dehalogenated byproducts) .

Q. What are the stability considerations for this compound under storage and experimental conditions?

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the C-Br bond .

- Solvent Compatibility : Avoid protic solvents (e.g., MeOH) that may displace bromine via nucleophilic substitution .

- Thermal Stability : Decomposition observed >150°C; use inert atmospheres for high-temperature reactions .

Q. How can computational modeling aid in predicting reaction pathways for this compound?

While not directly covered in the evidence, extrapolating from bromopyridine studies:

- DFT Calculations : Predict activation energies for substitution vs. elimination pathways.

- Molecular Dynamics : Simulate solvent effects on reaction intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.